molecular formula H6N2O4S B3026440 Hydrazine sulfate CAS No. 10034-93-2

Hydrazine sulfate

Cat. No. B3026440
CAS RN: 10034-93-2
M. Wt: 130.13 g/mol
InChI Key: ZGCHATBSUIJLRL-UHFFFAOYSA-N
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Description

Hydrazine Sulfate Description

Hydrazine sulfate is a chemical compound that has been studied for various applications, including its potential use in cancer treatment and its role in chemical reactions. It is known for its controversial use as an anticachexia agent, which is intended to interrupt the energy-wasting effects of cancer on the host's body . Despite its potential benefits, the efficacy and safety of hydrazine sulfate have been subjects of debate within the medical community.

Synthesis Analysis

Hydrazine sulfate can be synthesized through hydrothermal methods, as demonstrated in the preparation of transition metal sulfates containing hydrazine. For instance, iron(II) sulfate containing hydrazine was prepared using a hydrothermal method, resulting in a compound with one-dimensional sulfate-bridged homometallic chains . Similarly, other transition metal sulfates with hydrazine have been synthesized, exhibiting various crystal structures and magnetic properties .

Molecular Structure Analysis

The molecular structure of hydrazine sulfate-containing compounds has been elucidated using single-crystal X-ray diffraction. These compounds often exhibit interesting structural features, such as one-dimensional chains and three-dimensional frameworks, which are stabilized by hydrogen bonds between protonated hydrazine molecules and sulfate ions . The magnetic properties of these compounds are influenced by their molecular structures, with antiferromagnetic ordering behavior observed at low temperatures .

Chemical Reactions Analysis

Hydrazine sulfate participates in various chemical reactions. It has been used as a reducing agent in the leaching of valuable metals from spent lithium-ion batteries, demonstrating its effectiveness in extracting lithium, nickel, cobalt, and manganese under optimized conditions . Additionally, hydrazine can react with sulfinic esters and related compounds to produce disulfides and mercaptans, indicating its reductive capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine sulfate are central to its applications. As a reducing agent, it has been shown to effectively leach metals in the presence of sulfuric acid, with the leaching kinetics and mechanism being thoroughly characterized . In the context of cancer treatment, hydrazine sulfate's role as an inhibitor of gluconeogenesis has been explored, with studies assessing its impact on glucose tolerance, caloric intake, and weight stabilization .

Relevant Case Studies

Several clinical trials have investigated the use of hydrazine sulfate in cancer patients. A phase III study on patients with non-small-cell lung cancer (NSCLC) found no significant benefit in survival or quality of life when hydrazine sulfate was added to a chemotherapy regimen . Similarly, a study on patients with advanced colorectal cancer showed trends for poorer survival and quality of life, failing to demonstrate any benefit of hydrazine sulfate . Despite these findings, some studies have reported improvements in subjective responses such as appetite and performance status in late-stage cancer patients .

In terms of safety, hydrazine sulfate has been evaluated for mutagenicity in vivo using transgenic mice models. The results suggested that hydrazine sulfate may not be genotoxic in target tissues when given in single doses, raising the possibility that it could be a non-genotoxic carcinogen . Additionally, studies on hamsters have shown that chronic exposure to hydrazine sulfate can lead to changes in DNA methylation in the liver, which may be relevant to its carcinogenic potential .

Scientific Research Applications

1. Clinical Trials in Cancer Treatment

  • Lung Cancer: A placebo-controlled trial on patients with non-small-cell lung cancer using hydrazine sulfate alongside standard chemotherapy found no significant benefit in survival rates or quality of life (Loprinzi et al., 1994).
  • Colorectal Cancer: Similarly, a randomized placebo-controlled study on patients with advanced colorectal cancer also found no significant benefit from hydrazine sulfate, with trends indicating poorer survival and quality of life (Loprinzi et al., 1994).

2. Potentiation of Antitumor Effectiveness

  • Hydrazine sulfate has been observed to potentiate the antitumor action of various cytotoxic agents against Walker 256 intramuscular carcinosarcoma in rats, suggesting potential utility in combination therapy for human cancer (Gold, 1975).

3. Anticachexia Agent

  • Hydrazine sulfate has been studied as an anticachexia agent, showing some ability to improve glucose tolerance, reduce glucose turnover, and stabilize weight in cancer patients (Gold, 1987).

4. Alternative Cancer Treatments

  • Hydrazine sulfate has been considered in alternative treatments for cancer. However, it is essential to note that the evidence for its efficacy is mixed and controversial, and it should be approached with caution (Black & Hussain, 2000).

5. Application in Sensor Technology

  • Hydrazine sulfate's potential use as an alternative to peroxidase in biosensor systems was explored, particularly in glucose sensors. This research highlights the chemical's broader applications beyond oncology (Rahman et al., 2005).

6. In Recycling of Spent Lithium-Ion Batteries

  • Hydrazine sulfate has been effectively used as a reducing agent in the leaching of valuable metals from spent lithium-ion batteries, indicating its utility in recycling and environmental applications (Jian et al., 2020).

Safety And Hazards

Hydrazine sulfate is moderately toxic. Symptoms of ingestion are paresthesia, somnolence, nausea, and vomiting. It also is an irritant to the eye. It is a confirmed carcinogen and an experimental teratogen . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

hydrazine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ZGCHATBSUIJLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

NN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

H4N2.H2O4S, H6N2O4S
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Related CAS

13464-80-7, Array
Details Compound: Hydrazine, sulfate (2:1)
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DSSTOX Substance ID

DTXSID8020703
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Molecular Weight

130.13 g/mol
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Physical Description

Hydrazine sulfate appears as a white crystalline solid. Obtained by neutralizing the base hydrazine with sulfuric acid., White solid; [Hawley]
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Boiling Point

DECOMPOSES (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

greater than or equal to 0.1 mg/mL at 70 °F (NTP, 1992), 0.04 g/100 g ethanol at 25 °C, 3.41 g/100 g water, 14.39 g/100 g water at 80 °C, Water approximately .03 (mg/mL), Water (hot) freely soluble (mg/mL), EtOH insoluble (mg/mL), Ion Chromatographic Analysis: (mg/mL), Column: IC-Pak C (Waters Assoc.) with a Cation Guard Column (Waters Assoc.) installed between the pump and injector. (mg/mL), Injector: Model 9125 (Rheodyne) with a 20 uL loop or equivalent. (mg/mL), Mobile Phase: 8 mM Nitric Acid/0.05 mM EDTA (mg/mL), Flow Rate: 1.2 mL/min (mg/mL), Detection: Model 430 Conductivity (Waters Assoc.). 5000 µS range. Polarity negative. (mg/mL), Sample Preparation: Weighed amounts (approximately 4 mg) are placed in 50 mL volumetric flasks and diluted to volume with the mobile phase. The diluted samples ( approximately 80 µg/mL) are analyzed directly. (mg/mL), Injection Volume: 20 uL (mg/mL), Temperature: 35°C (detector only) (mg/mL)
Details Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. B-94
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Density

1.37 (NTP, 1992) - Denser than water; will sink, 1.378
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Mechanism of Action

The chemical carcinogen hydrazine is potent stimulator of guanylate cyclase. 1,1-Dimethylhydrazine and hydrazine sulfate, two chemical carcinogens, structurally related to hydrazine decrease guanylate cyclase activity in rat tissues. Hydrazine increased DNA synthesis, but 1,1-dimethylhydrazine & hydrazine sulfate decreased DNA synthesis. The relationship, if any, linking the guanylate cyclase cyclic GMP system to DNA synthesis & carcinogenesis remains to be explored.
Details Vesely DL et al; Enzyme 23 (5): 289-94 (1979)
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Product Name

Hydrazine sulfate

Color/Form

Orthorhombic crystals; glass like plates or prisms, White crystalline powder

CAS RN

1184-66-3; 10034-93-2, 10034-93-2, 1184-66-3
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Melting Point

489 °F (NTP, 1992), 254 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine sulfate
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Hydrazine sulfate
Reactant of Route 3
Hydrazine sulfate
Reactant of Route 4
Hydrazine sulfate
Reactant of Route 5
Hydrazine sulfate
Reactant of Route 6
Hydrazine sulfate

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